2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-ethoxyphenyl)acetamide oxalate
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Description
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-ethoxyphenyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H26N4O7 and its molecular weight is 482.493. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-ethoxyphenyl)acetamide oxalate is a synthetic derivative of 1,2,4-oxadiazole, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O3 with a molecular weight of approximately 368.43 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit histone deacetylase (HDAC) activity, leading to apoptosis in cancer cells. A study demonstrated that HDAC inhibitors can reactivate silenced tumor suppressor genes and induce cell cycle arrest in various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays revealed that it possesses significant activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. This antimicrobial effect is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Research indicates potential neuroprotective effects of oxadiazole derivatives. The compound may mitigate oxidative stress and inflammation in neuronal cells, thereby offering protection against neurodegenerative diseases. In vitro studies showed that it could reduce the levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It acts as an HDAC inhibitor, which is crucial in regulating gene expression related to cancer progression.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Modulation of Signal Transduction Pathways : It may alter various signaling pathways involved in cell survival and apoptosis.
Study 1: Anticancer Efficacy
A study published in Cancer Letters demonstrated that a similar oxadiazole derivative significantly reduced tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways . The results indicated a dose-dependent response with minimal toxicity to normal cells.
Study 2: Antimicrobial Activity Assessment
In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Study 3: Neuroprotection in Animal Models
Research conducted on animal models of Alzheimer's disease revealed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation. This suggests its potential utility in treating neurodegenerative disorders .
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(4-ethoxyphenyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3.C2H2O4/c1-2-28-19-10-8-18(9-11-19)23-21(27)15-26-13-17(14-26)22-24-20(25-29-22)12-16-6-4-3-5-7-16;3-1(4)2(5)6/h3-11,17H,2,12-15H2,1H3,(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTPSRMPILJRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.